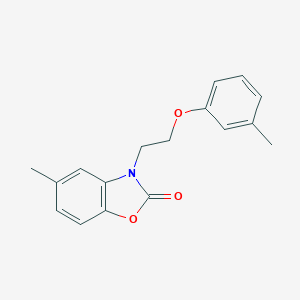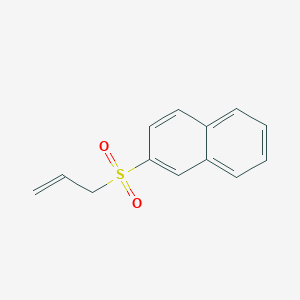
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one, also known as MTOB, is a small molecule inhibitor that has been widely used in scientific research. MTOB is a benzoxazole derivative that has shown promising results in various studies due to its unique structure and mechanism of action.
作用机制
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one inhibits the activity of NOX4 by binding to its active site and preventing the transfer of electrons from NADPH to oxygen. This results in a decrease in the production of ROS, which can lead to a reduction in inflammation and oxidative stress. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to induce apoptosis and reduce cell proliferation. In endothelial cells, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. In macrophages, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has several advantages for lab experiments, including its high potency, selectivity, and stability. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is that it can be toxic to cells at high concentrations. Therefore, careful optimization of the concentration and duration of treatment is required for each experiment.
未来方向
There are several future directions for the research and development of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one. One direction is to investigate the potential of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one as a therapeutic agent for various diseases, including cancer and cardiovascular diseases. Another direction is to explore the use of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one in combination with other drugs to enhance its efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one and its effects on different cell types and tissues.
合成方法
The synthesis of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one involves the reaction of 5-methyl-2-aminobenzoxazole with 2-m-tolylacetic acid in the presence of a coupling agent. The reaction is carried out under specific conditions, and the resulting product is purified using column chromatography. The yield of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is typically around 50%, and the purity can be increased by recrystallization.
科学研究应用
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been widely used in scientific research due to its ability to inhibit the activity of NADPH oxidase 4 (NOX4). NOX4 is an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. ROS are known to play a role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to inhibit the activity of NOX4 and reduce the production of ROS, which makes it a promising candidate for the treatment of various diseases.
属性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-14(10-12)20-9-8-18-15-11-13(2)6-7-16(15)21-17(18)19/h3-7,10-11H,8-9H2,1-2H3 |
InChI 键 |
GOOOBHXQTUNPIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
规范 SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
溶解度 |
3.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)
![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
